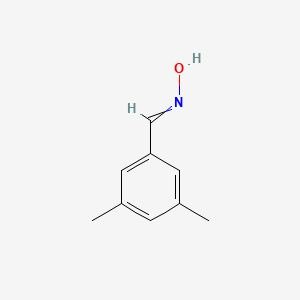

Benzaldehyde, 3,5-dimethyl-, oxime

Cat. No. B8704311

M. Wt: 149.19 g/mol

InChI Key: IZVOVGWUSRNAMC-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08895306B2

Procedure details

A 2 L round bottom flask was set up with a mechanical stirrer, thermometer, N2 inlet and reflux condensor. A solution of 3,5-dimethyl-benzaldehyde (70 g. 522 mmol) in 300 mL of methanol was added, followed by the addition of sodium acetate (44 g, 536 mmol). Hydroxylamine-HCl (37 g, 532 mmol) was added portion-wise over 5 minutes, during which time the maximum temperature reached without cooling was 27° C. The mixture was stirred for an additional 2 hours at room temperature. TLC (10% ethyl acetate in hexane) indicated the absence of the starting aldehyde and the appearance of oxime. Most of the methanol was removed on a rotary evaporator, resulting in the formation of a precipitate. Ether and water were added to the concentrated suspension, and then the ether layer was collected, dried over MgSO4, and removed on a rotary evaporator. The white crystalline material was air-dried, resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime. 1H-NMR (300 MHz, CDCl3) δ (ppm): 8.09 (s, 1H), 7.22 (s, 2H), 7.05 (s, 1H), 2.33 (s, 6H).

[Compound]

Name

aldehyde

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

oxime

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=O.C([O-])(=O)C.[Na+].Cl.[NH2:17][OH:18].C(OCC)(=O)C>CO.CCCCCC.O.CCOCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([CH3:10])[CH:9]=1)[CH:5]=[N:17][OH:18] |f:1.2,3.4|

|

Inputs

Step One

Step Two

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C=C(C=O)C=C(C1)C

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Three

|

Name

|

|

|

Quantity

|

44 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)[O-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

37 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.NO

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OCC

|

Step Six

[Compound]

|

Name

|

aldehyde

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

oxime

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for an additional 2 hours at room temperature

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2 L round bottom flask was set up with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, N2 inlet and reflux condensor

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

without cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 27° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Most of the methanol was removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in the formation of a precipitate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the ether layer was collected

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over MgSO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removed on a rotary evaporator

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white crystalline material was air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in 77 g (100%) of 3,5-dimethyl-benzaldehyde oxime

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |